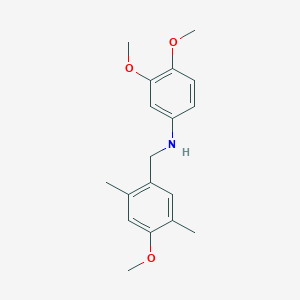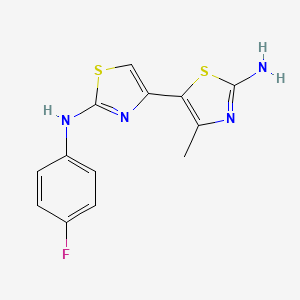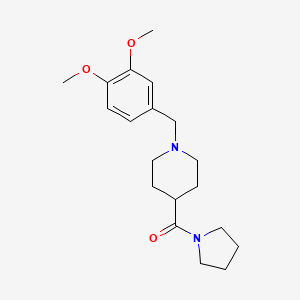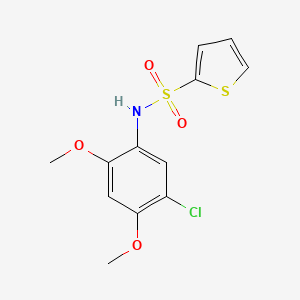![molecular formula C14H13N3O2 B5855026 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide, also known as MRS2395, is a selective P2Y1 receptor antagonist. P2Y1 receptors are a type of purinergic receptor, which are involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2395 has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases and neurological disorders.
Mecanismo De Acción
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide acts as a selective antagonist of P2Y1 receptors, which are involved in the regulation of intracellular calcium and platelet aggregation. By blocking these receptors, 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide inhibits platelet activation and reduces thrombus formation, as well as reducing inflammation and improving cognitive function in neurological disorders.
Biochemical and Physiological Effects
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombus formation, and improvement of cognitive function. It has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide in lab experiments include its high selectivity for P2Y1 receptors, which allows for specific targeting of these receptors without affecting other purinergic receptors. However, its limitations include its relatively low potency and the need for high concentrations to achieve significant effects, as well as the potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several future directions for research on 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide, including the development of more potent and selective P2Y1 receptor antagonists, as well as the investigation of its potential therapeutic applications in other fields of medicine, such as cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide in various physiological processes, as well as its potential side effects and toxicity in vivo.
Métodos De Síntesis
The synthesis of 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide involves several steps, including the reaction of 3-methylbenzenecarboximidamide with 3-pyridinecarboxylic acid, followed by the addition of oxalyl chloride and triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride and sodium hydroxide to form the final product.
Aplicaciones Científicas De Investigación
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential therapeutic applications in various fields of medicine. In cardiovascular diseases, it has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential treatment for conditions such as myocardial infarction and stroke. In neurological disorders, 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-4-2-5-11(8-10)13(15)17-19-14(18)12-6-3-7-16-9-12/h2-9H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARLZYJBQFBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CN=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N'-[(pyridin-3-ylcarbonyl)oxy]benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)


![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)




![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)

